molecular formula C27H30FN3O B2627134 (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326867-60-0

(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2627134
CAS No.: 1326867-60-0
M. Wt: 431.555
InChI Key: QWRHFVUTNKMEHV-UHFFFAOYSA-N
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Description

(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a benzylpiperidine and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then subjected to nucleophilic substitution reactions to introduce the benzylpiperidine and piperidine groups. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has shown promise in antimicrobial and antiviral studies. It has been tested against various bacterial and viral strains, demonstrating significant inhibitory activity .

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new active ingredients for various applications .

Mechanism of Action

The mechanism of action of (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine moieties can interact with protein targets, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone apart is its fluoroquinoline core, which imparts unique electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

[4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O/c28-22-9-10-25-23(18-22)26(24(19-29-25)27(32)31-13-5-2-6-14-31)30-15-11-21(12-16-30)17-20-7-3-1-4-8-20/h1,3-4,7-10,18-19,21H,2,5-6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRHFVUTNKMEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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